
4-(3,3-Dimethylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 3,3-dimethylcyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a precursor molecule can be reduced using reagents such as molecular hydrogen, hydrazine hydrate, or sodium borohydride, in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of palladium or platinum catalysts is common in these hydrogenation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3,3-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, antioxidants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, which lacks the 3,3-dimethylcyclohexyl group.
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of the 3,3-dimethylcyclohexyl group.
4-Methylcyclohexylamine: Another derivative with a different substitution pattern on the cyclohexyl ring
Uniqueness
4-(3,3-Dimethylcyclohexyl)aniline is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these characteristics are advantageous .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-(3,3-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3 |
Clé InChI |
GRYIOMZTAWPYLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


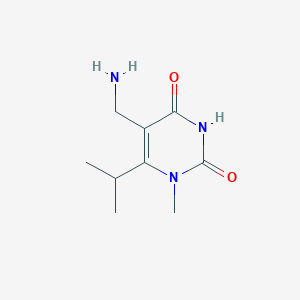
![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
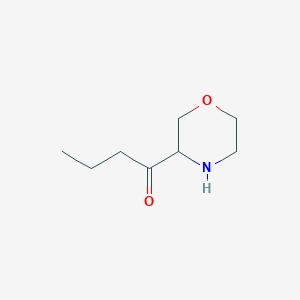
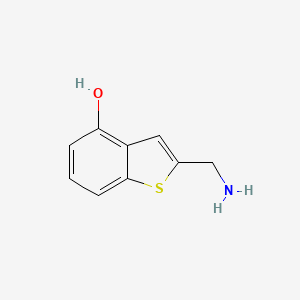
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)


![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)

![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
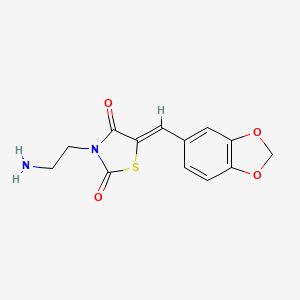
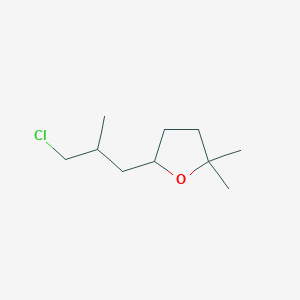
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)

